molecular formula C18H18ClNO4 B4691946 N-1,3-benzodioxol-5-yl-4-(4-chloro-2-methylphenoxy)butanamide

N-1,3-benzodioxol-5-yl-4-(4-chloro-2-methylphenoxy)butanamide

Cat. No. B4691946
M. Wt: 347.8 g/mol
InChI Key: NOTCEVCONKTGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(4-chloro-2-methylphenoxy)butanamide, also known as GW501516, is a synthetic drug that has been extensively researched for its potential applications in the field of sports medicine and exercise physiology. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism, as well as in the modulation of inflammatory and oxidative stress responses.

Mechanism of Action

N-1,3-benzodioxol-5-yl-4-(4-chloro-2-methylphenoxy)butanamide exerts its biological effects by binding to and activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, as well as in the modulation of inflammatory and oxidative stress responses. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as to decreased inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models and in humans. These include increased endurance capacity, improved insulin sensitivity, reduced adiposity, increased muscle fiber size and number, and decreased markers of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-4-(4-chloro-2-methylphenoxy)butanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, its well-established pharmacokinetic and pharmacodynamic properties, and its compatibility with a wide range of biochemical and physiological assays. However, it also has some limitations, such as its potential toxicity and the need for careful dosing and monitoring to avoid adverse effects.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-(4-chloro-2-methylphenoxy)butanamide and related compounds, including:
1. Further investigation of its metabolic effects in different animal models and in humans, with a focus on optimizing dosing and administration regimens.
2. Development of novel PPARδ agonists that have improved selectivity, potency, and safety profiles.
3. Investigation of the potential therapeutic applications of this compound in various metabolic disorders, such as non-alcoholic fatty liver disease, cardiovascular disease, and cancer.
4. Exploration of the mechanisms underlying the effects of this compound on muscle growth and repair, with a view to developing new strategies for enhancing muscle function in various pathological conditions.
5. Investigation of the potential synergistic effects of this compound with other drugs or interventions, such as exercise or dietary interventions, in promoting metabolic health and performance.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(4-chloro-2-methylphenoxy)butanamide has been studied extensively in preclinical and clinical settings for its potential applications in the treatment of various metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its ability to enhance endurance performance and to promote muscle growth and repair.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-chloro-2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-9-13(19)4-6-15(12)22-8-2-3-18(21)20-14-5-7-16-17(10-14)24-11-23-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCEVCONKTGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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